molecular formula C15H15NO5S2 B2918327 2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 306323-57-9

2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No. B2918327
CAS RN: 306323-57-9
M. Wt: 353.41
InChI Key: YFZZDFALGOBYBL-KPKJPENVSA-N
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Description

The compound “2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid” is a chemical substance that has been referenced in various scientific contexts .


Synthesis Analysis

While specific synthesis details for this exact compound were not found, a similar compound was synthesized by the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde and thiosemicarbazide in the presence of glacial acetic acid as the catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various analytical techniques such as elemental analysis, FT-IR, 1 H-NMR, 13 C-NMR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and molecular formula . More detailed properties such as solubility and stability would require further experimental analysis.

Scientific Research Applications

Organic Synthesis and Chemiluminescence

In organic chemistry, compounds similar to 2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid are synthesized for studying their base-induced chemiluminescence. For instance, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, which share structural motifs with the subject compound, have been synthesized and studied for their chemiluminescent properties. These dioxetanes exhibit chemiluminescence with different intensities and wavelengths, depending on their sulfanyl, sulfinyl, or sulfonyl substitutions, demonstrating their potential use in developing chemiluminescent probes and materials (Watanabe et al., 2010).

Antimicrobial Applications

Thiazolidinone derivatives, closely related to the compound , have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promise as antimicrobial agents, with certain derivatives exhibiting significant activity against various microbial strains. This highlights their potential use in the development of new antimicrobial agents (Gouda et al., 2010). Moreover, N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which are structurally related, have been synthesized and shown to possess potent antibacterial activity against both gram-negative and gram-positive bacteria (Siddiqui et al., 2014).

Catalysis and Material Science

Compounds with thiazolidinone cores serve as catalysts in various chemical reactions. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the potential of thiazolidinone derivatives in catalysis and material science applications (Tayebi et al., 2011).

Future Directions

The future directions for research on this compound could include further exploration of its potential antimicrobial and antioxidant properties, as well as its interactions with various enzymes . Additionally, more detailed studies on its physical and chemical properties could be beneficial.

properties

IUPAC Name

2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S2/c1-8(14(18)19)16-13(17)12(23-15(16)22)7-9-4-5-10(20-2)11(6-9)21-3/h4-8H,1-3H3,(H,18,19)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZZDFALGOBYBL-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)N1C(=O)/C(=C\C2=CC(=C(C=C2)OC)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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